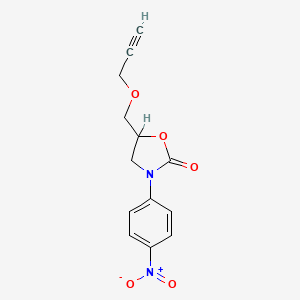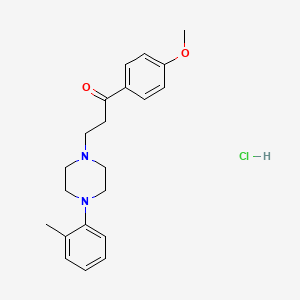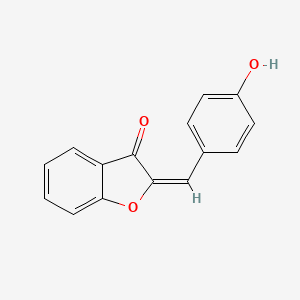
Trichlorofluorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid that is primarily used in the production of silicon for semiconductor and fiber optic materials . The compound is notable for its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichlorofluorosilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride (SiCl₄) with hydrogen fluoride (HF) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to enhance the yield .
Industrial Production Methods: In industrial settings, this compound is produced by reacting silicon with chlorine and fluorine gases. This process is conducted in a high-temperature reactor, where silicon reacts with chlorine to form silicon tetrachloride, which subsequently reacts with hydrogen fluoride to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Trichlorofluorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as water or alcohols, leading to the substitution of chlorine or fluorine atoms.
Common Reagents and Conditions:
Water (H₂O): Hydrolysis reaction.
Alcohols (ROH): Substitution reactions to form alkoxysilanes.
Major Products Formed:
Silicon Dioxide (SiO₂): From hydrolysis.
Alkoxysilanes: From substitution reactions with alcohols.
Scientific Research Applications
Trichlorofluorosilane has a wide range of applications in scientific research and industry:
Semiconductor Manufacturing: It is used to produce high-purity silicon for semiconductor devices.
Fiber Optics: The compound is essential in the production of optical fibers, where it helps create the core and cladding materials.
Surface Modification: this compound is used to modify surfaces, making them hydrophobic or altering their chemical properties.
Chemical Synthesis: It serves as a reagent in various organic and inorganic synthesis processes.
Mechanism of Action
The mechanism of action of trichlorofluorosilane primarily involves its reactivity with nucleophiles. The compound’s silicon atom is highly electrophilic due to the presence of electronegative chlorine and fluorine atoms. This electrophilicity makes it susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions .
Comparison with Similar Compounds
Silicon Tetrachloride (SiCl₄): Used in similar applications but lacks the fluorine atom.
Chlorotrifluorosilane (SiClF₃): Contains more fluorine atoms and exhibits different reactivity patterns.
Uniqueness: Trichlorofluorosilane’s unique combination of chlorine and fluorine atoms provides it with distinct reactivity and versatility compared to other silicon halides. Its ability to undergo both hydrolysis and substitution reactions makes it a valuable compound in various chemical processes .
Properties
CAS No. |
14965-52-7 |
|---|---|
Molecular Formula |
Cl3FSi |
Molecular Weight |
153.44 g/mol |
IUPAC Name |
trichloro(fluoro)silane |
InChI |
InChI=1S/Cl3FSi/c1-5(2,3)4 |
InChI Key |
PGHWHQUVLXTFLZ-UHFFFAOYSA-N |
Canonical SMILES |
F[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
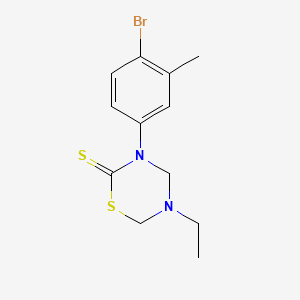
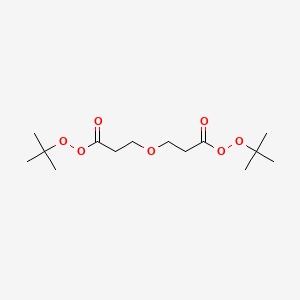
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
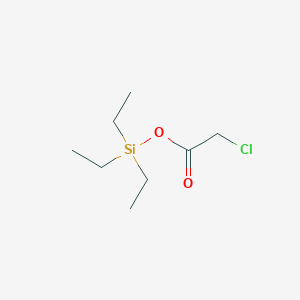
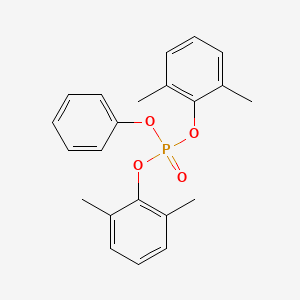
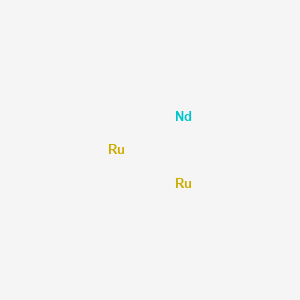
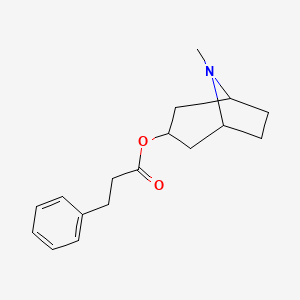
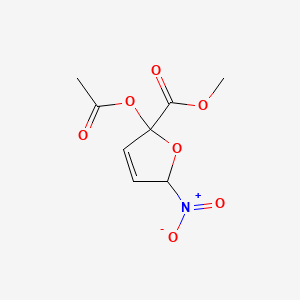
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
